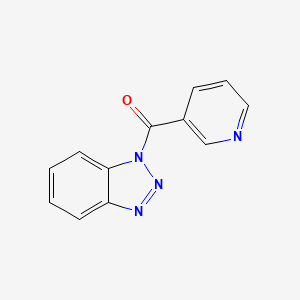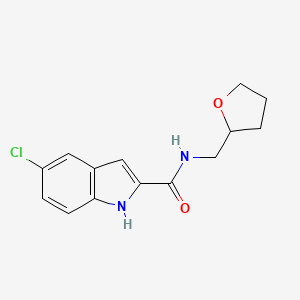
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chloro group, an oxolan-2-ylmethyl group, and an indole-2-carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through nucleophilic substitution reactions, using oxirane derivatives and appropriate catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
5-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of an indole ring.
5-chloro-2-methoxy-N-(oxolan-2-ylmethyl)pyrimidin-4-amine: Contains a pyrimidine ring and a methoxy group, differing in both structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
764713-19-1 |
|---|---|
Fórmula molecular |
C14H15ClN2O2 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
5-chloro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-3-4-12-9(6-10)7-13(17-12)14(18)16-8-11-2-1-5-19-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18) |
Clave InChI |
XIHVEGCZRBQYGO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Solubilidad |
17 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




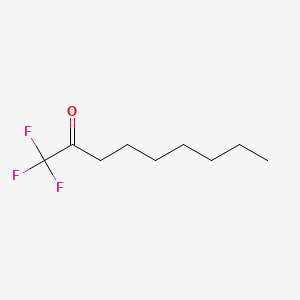
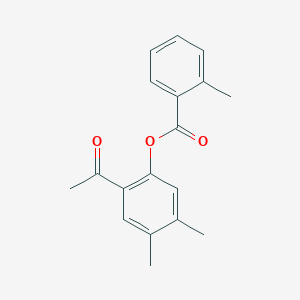
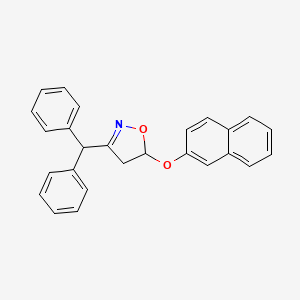

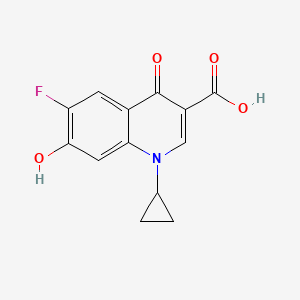
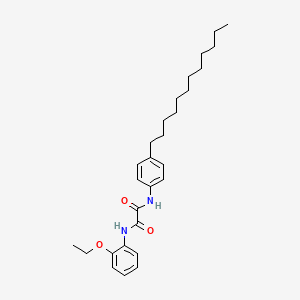

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)


![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
